molecular formula C11H12N4O B585852 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline CAS No. 1794810-51-7

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Cat. No. B585852
CAS RN: 1794810-51-7
M. Wt: 216.244
InChI Key: KOVMBPWBTMSKMF-UHFFFAOYSA-N
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Description

“5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline” is a compound that falls under the class of N-Nitrosamines . N-Nitrosamines are known for their potent carcinogenicity and their widespread occurrence throughout the human environment . They are found in air, water, our diets, and even drugs .


Synthesis Analysis

Although N-Nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . The α-protons of nitrosamines are more acidic than those of the corresponding secondary amines, allowing them to be easily lithiated at the α-position with lithium diisopropylamide (LDA) .


Molecular Structure Analysis

N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine . Many nitrosamines, particularly those with specific structures, are known to be carcinogenic to animals and are reasonably anticipated to be human carcinogens .


Chemical Reactions Analysis

Nitrosamine first undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .

Mechanism of Action

The mechanism of carcinogenicity for nitrosamines involves enzymatic α-hydroxylation with cytochrome P450, followed by the formation of the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .

Safety and Hazards

N-Nitrosamines are known for their potent carcinogenicity . They are found in various environments and can cause harm if ingested or inhaled . In recent years, several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls .

Future Directions

Understanding the chemistry of N-Nitrosamines will be key to addressing the challenges they pose . Methods for their prevention, remediation, and detection are ongoing challenges . Future research will likely focus on these areas, as well as on further understanding the mechanisms of their carcinogenicity .

properties

IUPAC Name

N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMBPWBTMSKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

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